4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole
Description
Properties
IUPAC Name |
4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-14-10(8-17-9)7-15-11-3-4-12(15)6-13(5-11)16-2/h8,11-13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZPCXFONQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the bicyclic azabicyclo[3.2.1]octane core.
Introduction of the methoxy group at the 3-position.
Attachment of the thiazole ring via a methyl linkage.
Industrial Production Methods: In industrial settings, the production of this compound requires careful control of reaction conditions, including temperature, pH, and solvent choice. Catalysts and specific reagents are used to ensure high yield and purity. The scale-up process involves using larger reaction vessels and optimizing the reaction time to maintain efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxylic group.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The thiazole ring and the bicyclic system can be subjected to nucleophilic or electrophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and metal catalysts.
Major Products: The main products of these reactions include oxidized derivatives, reduced analogs, and substituted thiazole and bicyclic compounds.
Scientific Research Applications
This compound finds extensive applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including possible therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The biological and chemical effects of 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole are mediated through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
N-Acyl Derivatives
- Example: (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: Indole-5-carbonyl group at N6. Synthesis: Palladium-catalyzed aminocarbonylation of tropane enamines . Key Differences: Acyl groups increase steric bulk and reduce basicity compared to the methyl-thiazole substituent in the target compound.
Heterocyclic Substituents
- Example : (S)-3-((1R,3R,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine
Benzothiazole Derivatives
- Example: 2-[(1R,3R,5S)-3-({5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl}methoxy)-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid Substituent: Benzothiazole-carboxylic acid with fluorinated isoxazole. Application: Non-bile FXR agonist for treating metabolic disorders . Key Differences: The carboxylic acid group enhances solubility but reduces blood-brain barrier penetration compared to the methyl-thiazole in the target compound.
Pharmacological and Physicochemical Properties
Stereochemical Considerations
- The (1R,5S) configuration in the target compound is shared with analogues like (1R,5S)-8-methyltropane derivatives, which are optimized for receptor binding .
- In contrast, (1S,2R,5S)-configured azabicyclo compounds (e.g., NEK7 inhibitors in ) show divergent activity due to altered spatial orientation of substituents .
Biological Activity
The compound 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole (CAS Number: 2176338-48-8) is a bicyclic amine derivative known for its potential biological activities. Its unique structural features suggest various applications in medicinal chemistry, particularly in neuropharmacology and as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 335.4 g/mol. The compound contains a thiazole ring and a bicyclic amine structure, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2176338-48-8 |
| Molecular Formula | C22H25NO2 |
| Molecular Weight | 335.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The bicyclic structure allows it to mimic neurotransmitters, potentially acting as an agonist or antagonist at various receptor sites.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit:
- Cognitive Enhancements : Potential use in treating cognitive disorders by enhancing memory and learning capabilities.
- Antidepressant Properties : Similar compounds have shown efficacy in reducing symptoms of depression through modulation of serotonin pathways.
- Neuroprotective Effects : May protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the cognitive-enhancing effects of structurally related compounds on animal models. Results indicated significant improvements in memory retention and learning tasks, suggesting that the bicyclic structure is crucial for these effects .
Study 2: Antidepressant Activity
In another study, researchers evaluated the antidepressant-like effects of thiazole derivatives in mice. The compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .
Study 3: Neuroprotection
A recent investigation assessed the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results showed that these compounds could significantly reduce cell death and promote neuronal survival .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole to ensure stereochemical fidelity?
- Methodological Answer : The synthesis must prioritize stereochemical control at the bicyclo[3.2.1]octane core. Use chiral catalysts or protecting groups to preserve the (1R,5S) configuration. For example, intermediates like 8-methyl-8-azabicyclo[3.2.1]octan-3-one (similar to ) can be functionalized with methoxy and methylthiazole groups via regioselective alkylation. Monitor reaction progress using chiral HPLC or circular dichroism to confirm stereochemical integrity .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation. For bicyclic systems, X-ray crystallography is critical to resolve stereochemical ambiguities (e.g., as demonstrated in pharmacopeial standards for analogous azabicyclo compounds in ). Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to resolve discrepancies .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize receptor-binding assays targeting CNS or peripheral nervous system receptors (e.g., serotonin or dopamine transporters), given the structural similarity to bioactive azabicyclo derivatives (). Use competitive radioligand binding studies with HEK-293 cells expressing human receptors. Include positive controls like cocaine analogs for validation (as in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer : Systematically modify substituents on the bicyclo core and thiazole ring. For example:
- Replace the methoxy group with other electron-donating/withdrawing groups.
- Vary the methyl group on the thiazole to assess steric effects.
Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate predictions with in vitro assays (). Correlate results with pharmacokinetic parameters (e.g., logP, BBB permeability) using QSAR models .
Q. What computational strategies can accelerate reaction optimization for large-scale synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to map reaction pathways and identify rate-limiting steps. Use ICReDD’s integrated computational-experimental workflow () to screen solvents, catalysts, and temperatures. For example, simulate the energy barriers for key steps like N-alkylation or ring closure. Validate predictions with small-scale experiments before scaling up .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites. Use PK/PD modeling to correlate plasma concentrations with target engagement. For example, if in vivo activity is lower than in vitro predictions, assess bioavailability via intravenous vs. oral administration studies. Cross-reference with tissue distribution data (e.g., brain-to-plasma ratios) to explain discrepancies .
Q. What analytical methods are recommended for detecting and quantifying impurities in this compound?
- Methodological Answer : Use HPLC-UV/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Reference pharmacopeial guidelines for related azabicyclo compounds () to set impurity thresholds (<0.1%). For isomeric byproducts, employ chiral stationary phases or ion-mobility spectrometry .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies per ICH guidelines:
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (as in ).
- Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Identify degradation products using LC-QTOF-MS and propose degradation pathways (e.g., hydrolysis of the methoxy group or thiazole ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
